1-(3-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-(3-Fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a structurally complex heterocyclic compound featuring a fused benzothieno[3,2-d]pyrimidine core substituted with fluorinated aromatic groups. The molecule combines a pyrimidine-2,4-dione scaffold with a benzothiophene ring system, modified at the N1 and N3 positions with 3-fluorobenzyl and 4-fluorophenyl moieties, respectively.
Properties
CAS No. |
902280-79-9 |
|---|---|
Molecular Formula |
C23H14F2N2O2S |
Molecular Weight |
420.43 |
IUPAC Name |
3-(4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H14F2N2O2S/c24-15-8-10-17(11-9-15)27-22(28)21-20(18-6-1-2-7-19(18)30-21)26(23(27)29)13-14-4-3-5-16(25)12-14/h1-12H,13H2 |
InChI Key |
LOXQNQKFYDWLHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-(3-fluorobenzyl)-3-(4-fluorophenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the benzothieno-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H14F2N2O2S
- Molecular Weight : 426.43 g/mol
- IUPAC Name : 1-(3-fluorobenzyl)-3-(4-fluorophenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
The compound features a complex structure that includes fluorinated phenyl groups and a benzothieno-pyrimidine core, which are essential for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothieno-pyrimidine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- In Vitro Studies : The National Cancer Institute (NCI) evaluated the compound against a panel of approximately 60 cancer cell lines using a single-dose assay. It exhibited significant growth inhibition across several lines, with an average GI50 value indicating effective cytotoxicity1.
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| MDA-MB-231 | 15.72 | 50.68 |
| A549 (Lung) | 12.30 | 45.00 |
| HT-29 (Colon) | 18.50 | 55.00 |
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
- eEF-2K Inhibition : Research indicates that similar compounds inhibit eukaryotic elongation factor 2 kinase (eEF-2K), a critical regulator in cancer cell growth1. The compound's structure allows it to bind effectively to the active site of eEF-2K, thus inhibiting its activity.
Additional Biological Activities
Beyond anticancer properties, preliminary studies suggest that this compound may exhibit other biological activities:
- Antimicrobial Activity : Initial screenings have shown potential antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Properties : Some derivatives within this chemical class have demonstrated anti-inflammatory effects in vitro, suggesting broader therapeutic applications.
Study 1: Anticancer Efficacy in MDA-MB-231 Cells
In a controlled study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G1 phase. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptosis2.
Study 2: Structure-Activity Relationship (SAR)
A series of analogs were synthesized to explore the structure-activity relationship. Modifications at specific positions on the benzothieno-pyrimidine core were correlated with enhanced potency against eEF-2K:
| Compound ID | Modification | IC50 (nM) |
|---|---|---|
| Compound A | No modification | 420 |
| Compound B | Fluoro substitution | 250 |
| Compound C | Methoxy group addition | 150 |
These findings suggest that strategic modifications can enhance biological activity and selectivity1.
Comparison with Similar Compounds
Simpler Pyrimidine-2,4-diones
- AZT (Zidovudine): A non-fused pyrimidine-2,4-dione derivative, AZT is a nucleoside reverse transcriptase inhibitor (NRTI) used against HIV. Unlike the target compound, AZT lacks aromatic fused rings and fluorine substituents, relying on a ribose-like sugar moiety for activity. The benzothieno fusion in the target compound likely enhances rigidity and binding specificity to non-nucleoside targets .
- 6-Arylthio-3-hydroxypyrimidine-2,4-diones (12h–12j): These anti-HIV derivatives feature hydroxyl and arylthio groups at positions 3 and 4. The target compound replaces the hydroxyl with a 4-fluorophenyl group and incorporates a benzothieno ring, suggesting divergent mechanisms of action (e.g., kinase inhibition vs. reverse transcriptase targeting) .
Thieno[3,2-d]pyrimidine Derivatives
- 3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (MW 276.29): This analog lacks the benzo-fused ring system, reducing molecular weight and aromatic surface area. The benzothieno group in the target compound may improve π-π stacking interactions with protein targets, enhancing potency .
- C688-1523 (1-(2,5-dimethylbenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4-dione): This screening compound shares the benzothieno core but substitutes methyl groups on the benzyl and fluorophenyl rings.
Fluorinated Aromatic Substitutions
- 3-(3-Chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4-dione: Replacing chlorine in this analog with a hydrogen atom (as in the target compound) reduces steric hindrance and electronegativity, which may optimize target engagement .
- 6-((4-Fluorophenyl)thio)-3-hydroxypyrimidine-2,4(1H,3H)-dione (12h) : The 4-fluorophenyl group in both compounds suggests a preference for para-fluorine positioning in enhancing bioactivity. However, the hydroxyl group in 12h may limit membrane permeability compared to the target compound’s lipophilic substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
